Cas no 1261398-22-4 (rac N,O-Didesmethyl Tramadol-d3)

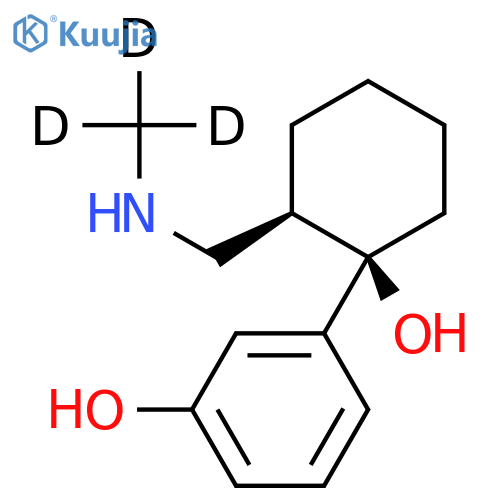

1261398-22-4 structure

商品名:rac N,O-Didesmethyl Tramadol-d3

rac N,O-Didesmethyl Tramadol-d3 化学的及び物理的性質

名前と識別子

-

- rac N,O-Didesmethyl Tramadol-d3

- [ 2H3 ] - (+)-N

- 3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol

- 1261398-22-4

- 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol

- DTXSID30678675

- 3-[(1R,2R)-1-hydroxy-2-{[(?H?)methylamino]methyl}cyclohexyl]phenol

- (-N,O-Di-Desmethyl Tramadol-d3

-

- インチ: InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3

- InChIKey: CJXNQQLTDXASSR-NTYUZJTFSA-N

- ほほえんだ: CNCC1CCCCC1(C2=CC(=CC=C2)O)O

計算された属性

- せいみつぶんしりょう: 238.17600

- どういたいしつりょう: 238.176059150g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 52.5Ų

じっけんとくせい

- ゆうかいてん: 73-75°C

- PSA: 52.49000

- LogP: 2.38030

rac N,O-Didesmethyl Tramadol-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D441222-1mg |

rac N,O-Didesmethyl Tramadol-d3 |

1261398-22-4 | 1mg |

$ 225.00 | 2022-04-01 | ||

| TRC | D441222-10mg |

rac N,O-Didesmethyl Tramadol-d3 |

1261398-22-4 | 10mg |

$ 1785.00 | 2022-04-01 | ||

| A2B Chem LLC | AE40062-1mg |

(-N,O-Di-Desmethyl Tramadol-d3 |

1261398-22-4 | 1mg |

$389.00 | 2024-04-20 | ||

| A2B Chem LLC | AE40062-10mg |

(-N,O-Di-Desmethyl Tramadol-d3 |

1261398-22-4 | 10mg |

$2234.00 | 2024-04-20 |

rac N,O-Didesmethyl Tramadol-d3 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1261398-22-4 (rac N,O-Didesmethyl Tramadol-d3) 関連製品

- 144830-15-9(Phenol,3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-)

- 22204-88-2(TRAMADOL/HCL)

- 73806-55-0(Cyclohexanol,1-(3-methoxyphenyl)-2-[(methylamino)methyl]-)

- 136470-79-6(ent-Abacavir)

- 73986-53-5(O-Desmethyl Tramadol (cis/trans))

- 27203-92-5(Tramadol)

- 144830-18-2((+)-N,O-Didesmethyl Tramadol)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 506-17-2(cis-Vaccenic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量